4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine
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Overview
Description
4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine is a heterocyclic organic compound known for its unique structure and properties. It is commonly used in peptide synthesis as a coupling reagent and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine typically involves the reaction of 3-aminobenzoic acid with nitrous acid to form the corresponding diazonium salt. This intermediate is then cyclized to form the desired benzotriazine compound . The reaction conditions often include acidic or basic environments, and the use of solvents such as water or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted benzotriazine derivatives, which can have different functional groups attached to the benzene ring or the triazine ring .
Scientific Research Applications
4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine has several scientific research applications:
Chemistry: Used as a coupling reagent in peptide synthesis to form peptide bonds without racemization.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine involves its ability to form stable intermediates during chemical reactions. It acts as a coupling reagent by activating carboxyl groups, facilitating the formation of peptide bonds . The compound can also inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-1,2,3-benzotriazin-4(3H)-one: Another benzotriazine derivative used in similar applications.
1,2,4-benzotriazine-3-amine: Known for its use in organic synthesis and medicinal chemistry.
Uniqueness
4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine is unique due to its specific structure, which allows it to act as an effective coupling reagent without causing racemization. Its ability to form stable intermediates and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H8N4O2+2 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
4-hydroxy-1-oxo-2H-1,2,4-benzotriazine-1,4-diium-3-amine |
InChI |
InChI=1S/C7H7N4O2/c8-7-9-11(13)6-4-2-1-3-5(6)10(7)12/h1-4,12H,(H2,8,9,13)/q+1/p+1 |
InChI Key |
QENGMPDKFVBFSH-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=C(N[N+]2=O)N)O |
Origin of Product |
United States |
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